Methyl 3-bromo-2-methoxy-2-methylpropanoate

Description

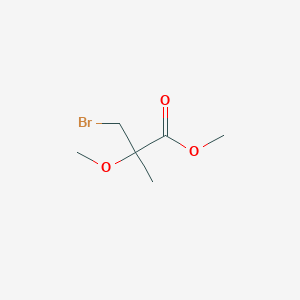

Methyl 3-bromo-2-methoxy-2-methylpropanoate (CAS: 82270-54-0) is a brominated aliphatic ester with the molecular formula C₇H₁₁BrO₃ and a molecular weight of ~223 g/mol (calculated). Its structure features a bromine atom at the 3rd carbon, a methoxy group at the 2nd carbon, and a methyl group also at the 2nd carbon (see Figure 1 for a generic methyl ester structure in ). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in alkylation or esterification reactions, owing to its reactive bromine and ester functionalities. It is commercially available at 95% purity for research and industrial applications.

Properties

IUPAC Name |

methyl 3-bromo-2-methoxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-6(4-7,10-3)5(8)9-2/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRKSKBRKHOZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555237 | |

| Record name | Methyl 3-bromo-2-methoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82270-54-0 | |

| Record name | Methyl 3-bromo-2-methoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromo-2-methoxy-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-methoxy-2-methylpropanoate can be synthesized through several methods. One common method involves the bromination of methyl 2-methoxy-2-methylpropanoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-methoxy-2-methylpropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group or further oxidize it to a carbonyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Products include substituted esters, nitriles, and amines.

Reduction: Products include alcohols and alkanes.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-2-methoxy-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methoxy-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy group can participate in various transformations, including oxidation and reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

c. Methyl Salicylate

- Formula : C₈H₈O₃, M.Wt. : 152.15 g/mol.

- Key Differences : As an aromatic ester, methyl salicylate has a higher boiling point (222°C ) due to π-π interactions, whereas the aliphatic target compound likely has a lower boiling point (estimated 150–180°C ).

2.2 Physical and Chemical Properties

| Compound | Formula | M.Wt. (g/mol) | Boiling Point (°C) | Solubility | Reactivity Highlights |

|---|---|---|---|---|---|

| Methyl 3-bromo-2-methoxy-2-methylpropanoate | C₇H₁₁BrO₃ | ~223 | ~150–180 (est.) | Low in water; high in organic solvents | Bromine substitution, ester hydrolysis |

| 2-Bromo-2-methylpropanoic acid | C₄H₇BrO₂ | 167.01 | 200 | Slightly soluble in water | Decarboxylation, SN2 reactions |

| Methyl salicylate | C₈H₈O₃ | 152.15 | 222 | Low in water | Aromatic ester hydrolysis |

| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | C₁₀H₁₁BrO₃ | 259.10 | N/A | Soluble in polar solvents | Acid-catalyzed reactions |

Research Findings and Data Gaps

- Stability : Brominated aliphatic esters are generally sensitive to light and moisture, necessitating storage in cool, dry environments.

- Data Limitations: Exact physical properties (e.g., melting point, vapor pressure) for this compound are unavailable in the provided sources, requiring extrapolation from analogs.

Biological Activity

Methyl 3-bromo-2-methoxy-2-methylpropanoate is a brominated ester compound with notable potential in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₅H₉BrO₂

- Molecular Weight : 181.03 g/mol

- Structure : The compound features a bromine atom that enhances its reactivity, making it a valuable substrate in various chemical transformations.

Applications in Drug Development

This compound is utilized as a starting material for synthesizing various pharmaceutical compounds. Its applications include:

- Synthesis of Chiral Compounds : The compound's chirality allows for enantioselective synthesis, crucial for developing bioactive pharmaceuticals .

- Alkylation Reactions : It is employed as a reference substrate in alkylation reactions involving vitamin B12 derivatives, aiding in the exploration of catalyst efficiency and selectivity .

Notable Case Studies and Research Findings

- Anticonvulsant Activity : Research has indicated that derivatives synthesized from this compound may exhibit anticonvulsant properties. For instance, one study highlighted its use in synthesizing (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester, which showed promise in treating seizures .

- Somatostatin Receptor Antagonists : Another significant application involves the synthesis of Decahydroisoquinoline derivatives that act as potent antagonists of the somatostatin sst3 receptor. These compounds have potential therapeutic implications for diseases related to somatostatin signaling pathways .

Interaction Studies

Although comprehensive interaction studies are sparse, preliminary findings suggest that this compound can interact with various biological systems, potentially modulating enzyme activity and receptor interactions. Further research is required to elucidate these mechanisms fully .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences with related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl (S)-3-bromo-2-methylpropionate | C₅H₉BrO₂ | Enantiomer with potentially different biological activity |

| Ethyl (R)-(+)-3-bromo-2-methylpropionate | C₆H₁₁BrO₂ | Longer ethyl chain may alter solubility and reactivity |

| Methyl 3-bromobutanoate | C₅H₉BrO₂ | Similar structure but different carbon chain length |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.